molecular formula C20H18N2O2 B330047 N-cyclopropyl-2-(3-methoxyphenyl)quinoline-4-carboxamide

N-cyclopropyl-2-(3-methoxyphenyl)quinoline-4-carboxamide

Cat. No.: B330047
M. Wt: 318.4 g/mol
InChI Key: GIAFTISPBHGTKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-2-(3-methoxyphenyl)quinoline-4-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. The compound is characterized by its unique structure, which includes a quinoline ring, a methoxyphenyl group, and a cyclopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(3-methoxyphenyl)quinoline-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where methoxybenzene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

    Cyclopropyl Group Addition: The cyclopropyl group can be added through a cyclopropanation reaction, where an alkene is reacted with a diazo compound in the presence of a metal catalyst.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amide coupling reaction, where the quinoline derivative is reacted with an amine in the presence of a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(3-methoxyphenyl)quinoline-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and heat.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and reflux.

    Substitution: Amines, thiols, dimethylformamide (DMF), and heat.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with amine or thiol groups.

Scientific Research Applications

N-cyclopropyl-2-(3-methoxyphenyl)quinoline-4-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(3-methoxyphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to inhibition or activation of biological processes. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-2-(3-methoxyphenyl)acetamide
  • N-cyclopropyl-2-(3-methoxyphenyl)propanamide
  • N-cyclopropyl-2-(3-methoxyphenyl)butanamide

Uniqueness

N-cyclopropyl-2-(3-methoxyphenyl)quinoline-4-carboxamide is unique due to its quinoline ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H18N2O2

Molecular Weight

318.4 g/mol

IUPAC Name

N-cyclopropyl-2-(3-methoxyphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C20H18N2O2/c1-24-15-6-4-5-13(11-15)19-12-17(20(23)21-14-9-10-14)16-7-2-3-8-18(16)22-19/h2-8,11-12,14H,9-10H2,1H3,(H,21,23)

InChI Key

GIAFTISPBHGTKY-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4CC4

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4CC4

solubility

5.6 [ug/mL]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.